REACTION_SMILES
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[Cl:13][P:14]([Cl:15])([Cl:16])([Cl:17])[Cl:18].[NH2:1][c:2]1[c:3]([Br:12])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Br:11]>>[Cl-:13].[NH2:1][c:2]1[c:3]([Br:12])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Br:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Br)cc(C(=O)O)cc1Br
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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Nc1c(Br)cc(C(=O)O)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |